Methyl 2-methylpiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

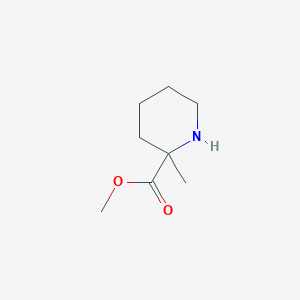

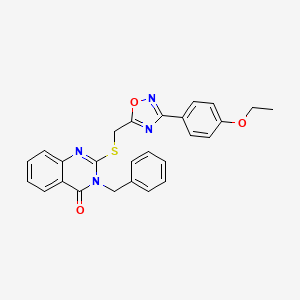

“Methyl 2-methylpiperidine-2-carboxylate” is a chemical compound with the CAS Number: 89115-93-5. It has a molecular weight of 157.21 . The IUPAC name for this compound is methyl 2-methyl-2-piperidinecarboxylate .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

1. Carbamate Formation and Analysis

Research by McGregor et al. (2018) used quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2. They discovered that the carbamate of 2-methylpiperidine (2-methylpiperidine- N-carboxylate) is a stable species in aqueous solutions. This study is significant for understanding the chemical behavior and potential applications of 2-methylpiperidine derivatives in different environments (Mcgregor et al., 2018).

2. Crystal Structure and Spectroscopy

Fandiño et al. (2018) demonstrated the synthesis of the carbamate as the salt of the 2-methylpiperidinium cation and the 2-methylpiperidine- N-carboxylate anion. They used Raman spectroscopy to measure the spectra of various states of 2-methylpiperidine, providing insights into its molecular structure and behavior in different states, which is essential for applications in crystallography and materials science (Fandiño et al., 2018).

3. Role in Hydrodenitrogenation

Egorova et al. (2002) explored the role of 2-methylpiperidine in the hydrodenitrogenation (HDN) process. They found that the ring opening of 2-methylpiperidine occurs preferentially between the nitrogen atom and the methylene group, which is vital for understanding its catalytic behavior in chemical reactions, especially in the context of fuel processing and environmental chemistry (Egorova et al., 2002).

4. Molecular Interactions and Stability

In a study by Freytag and Jones (1999), the hydrogen bonding in piperidinium derivatives, including 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, was analyzed. Their findings provide important insights into the stability and molecular interactions of these compounds, which can be significant in designing and synthesizing new chemical entities (Freytag & Jones, 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 2-methylpiperidine-2-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities . .

Mode of Action

It’s worth noting that piperidine derivatives, in general, have been found to interact with various biological targets leading to a range of effects .

Biochemical Pathways

Piperidine derivatives have been found to interact with various biochemical pathways, leading to a range of effects .

Pharmacokinetics

It’s worth noting that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

Properties

IUPAC Name |

methyl 2-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPUGMTZFAFQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527630 |

Source

|

| Record name | Methyl 2-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89115-93-5 |

Source

|

| Record name | Methyl 2-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)

![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)

![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)